N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 186650-67-9
VCID: VC2810204
InChI: InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14)
SMILES: C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide

CAS No.: 186650-67-9

Cat. No.: VC2810204

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide - 186650-67-9

Specification

CAS No. 186650-67-9
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide
Standard InChI InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14)
Standard InChI Key GHBXOZVGXLKALW-UHFFFAOYSA-N
Isomeric SMILES C1CN(CCC1O)C2=CC=C(C=C2)/C(=N/O)/N
SMILES C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N
Canonical SMILES C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N

Introduction

Chemical Structure and Identity

Molecular Composition

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide has a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol. The compound contains several key functional groups that contribute to its chemical behavior and potential biological activity. These include the aromatic benzene ring, a hydroxycarboximidamide group, and a 4-hydroxypiperidine moiety, all interconnected in a specific spatial arrangement that determines its chemical properties.

Structural Components

The structural elements of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide can be broken down into three main components:

  • A para-substituted benzene ring serving as the core scaffold

  • A hydroxycarboximidamide (N'-hydroxy-carboximidamide) group at one position of the benzene ring

  • A 4-hydroxypiperidine moiety directly attached to the benzene ring at the position opposite to the hydroxycarboximidamide group

This arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, which may contribute to its biological activity profile.

Structural Comparison

When compared to related compounds, N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide shows distinct structural differences. For instance, 4-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride (CID 50988390) contains a methylene bridge between the benzene ring and the piperidine moiety, whereas in our target compound, the piperidine is directly attached to the aromatic ring . Additionally, unlike N'-hydroxy-4-methylbenzenecarboximidamide, which contains a simple methyl group, our compound features a more complex 4-hydroxypiperidine substituent that introduces additional functionality .

Physicochemical Properties

Solubility Profile

The presence of both polar hydroxyl groups and the basic nitrogen-containing moieties suggests that N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide would exhibit moderate to good solubility in polar solvents such as water, methanol, and ethanol. The hydroxyl groups on both the piperidine ring and the hydroxycarboximidamide function can participate in hydrogen bonding with solvent molecules, enhancing solubility in protic solvents. Conversely, the aromatic ring contributes to potential solubility in less polar organic solvents.

PropertyPredicted ValueBasis of Prediction
Molecular Weight235.28 g/molCalculated from molecular formula C12H17N3O2
LogP0.5-1.5Based on functional groups and similar structures
Hydrogen Bond Donors3NH2 group and two OH groups
Hydrogen Bond Acceptors5N and O atoms capable of accepting H-bonds
Polar Surface AreaApproximately 80-90 ŲEstimated from functional groups
pKa (most acidic)~9-10Hydroxy group on carboximidamide
pKa (most basic)~7-8Nitrogen on carboximidamide

Chemical Reactivity

Functional Group Analysis

The chemical behavior of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide is largely determined by its functional groups:

  • The N'-hydroxycarboximidamide group (R-C(=N)-NH-OH) is capable of various reactions, including:

    • Hydrolysis to form carboxylic acid derivatives

    • Condensation reactions with carbonyl compounds

    • Metal complexation through the hydroxyl and imino groups

  • The 4-hydroxypiperidine moiety provides:

    • A secondary alcohol functionality that can undergo oxidation, esterification, and etherification

    • A tertiary amine that can act as a base, nucleophile, or participate in quaternization reactions

  • The benzene ring may undergo electrophilic aromatic substitution reactions, though these would be influenced by the electronic effects of the attached groups.

Stability Considerations

The stability of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide under various conditions is of interest for both synthetic and pharmaceutical applications. The hydroxycarboximidamide group may be susceptible to hydrolysis under acidic or basic conditions. Additionally, oxidizing agents might affect both the hydroxyl groups and the nitrogen-containing functionalities.

Synthesis Approaches

Retrosynthetic Analysis

The synthesis of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide could be approached through various retrosynthetic pathways. One potential route would involve:

  • Formation of the hydroxycarboximidamide group from a corresponding nitrile or amide

  • Introduction of the 4-hydroxypiperidine moiety through nucleophilic aromatic substitution or coupling reactions

Comparison with Known Bioactive Compounds

Compounds with structural similarities to N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide have been investigated for various biological activities:

  • Aryl diketoacids (ADKs) and their bioisosteres, which contain similar functional arrangements, have been studied as HIV-1 integrase inhibitors

  • Compounds containing the 4-hydroxypiperidine moiety have been used in the development of CDK4 inhibitors for treating proliferative diseases

  • Piperidine-containing compounds have been explored in the context of anti-HCV nucleoside derivatives

Analytical Characterization

Spectroscopic Identification

For complete characterization of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide, several spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for aromatic protons, aliphatic piperidine protons, and exchangeable OH and NH protons

    • 13C NMR would display signals for aromatic carbons, the carboximidamide carbon, and piperidine carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for N-H, O-H, C=N, and aromatic C=C bonds

    • The hydroxyl groups would show broad absorption in the 3200-3400 cm-1 region

  • Mass Spectrometry:

    • The molecular ion peak would appear at m/z 235 (M+)

    • Fragmentation patterns might include loss of the hydroxyl group and cleavage of the piperidine ring

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods would be valuable for assessing the purity of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide. The polar functional groups suggest that reversed-phase HPLC with a moderately polar mobile phase would be suitable for analysis.

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